molecular formula C12H17O4P B094909 4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide CAS No. 19219-96-6

4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide

Cat. No. B094909
CAS RN: 19219-96-6
M. Wt: 256.23 g/mol
InChI Key: HLMLMHXDDRMQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, commonly known as TMDP, is a cyclic phosphonate compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. TMDP is a white crystalline solid that is soluble in organic solvents, and its synthesis method involves the reaction of phenol with phosphorus oxychloride and trimethylamine.

Mechanism Of Action

The mechanism of action of TMDP is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. This complexation leads to the activation of the metal ion, which then catalyzes the desired reaction.

Biochemical And Physiological Effects

TMDP has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

One of the main advantages of TMDP is its high catalytic activity, which makes it an efficient catalyst for various organic reactions. However, TMDP is also relatively expensive and can be difficult to handle due to its sensitivity to air and moisture.

Future Directions

There are several future directions for the study of TMDP. One potential area of research is the development of new synthetic routes for TMDP, which could lead to more efficient and cost-effective production methods. Another area of research is the investigation of TMDP's potential applications as a flame retardant, which could have significant implications for the development of new materials with improved fire resistance. Additionally, further studies are needed to fully understand the mechanism of action of TMDP and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of TMDP involves the reaction of phenol with phosphorus oxychloride and trimethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the oxygen atom of the phenol attacks the phosphorus atom of the phosphorus oxychloride, leading to the formation of an intermediate. This intermediate then reacts with trimethylamine to form TMDP.

Scientific Research Applications

TMDP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of TMDP is in the field of catalysis, where it has been shown to act as an efficient catalyst for various organic reactions. TMDP has also been investigated for its potential use as a flame retardant, due to its ability to inhibit the combustion of organic materials.

properties

CAS RN

19219-96-6

Product Name

4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

4,4,6-trimethyl-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C12H17O4P/c1-10-9-12(2,3)16-17(13,14-10)15-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

HLMLMHXDDRMQAX-UHFFFAOYSA-N

SMILES

CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C

Canonical SMILES

CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C

synonyms

4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide

Origin of Product

United States

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